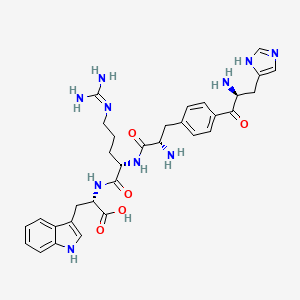

Acth (6-9)

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N10O5/c33-23(14-21-16-37-17-40-21)28(43)19-9-7-18(8-10-19)12-24(34)29(44)41-26(6-3-11-38-32(35)36)30(45)42-27(31(46)47)13-20-15-39-25-5-2-1-4-22(20)25/h1-2,4-5,7-10,15-17,23-24,26-27,39H,3,6,11-14,33-34H2,(H,37,40)(H,41,44)(H,42,45)(H,46,47)(H4,35,36,38)/t23-,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIWNOVWFLTRKY-DROSFRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)C(=O)C(CC4=CN=CN4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)[C@H](CC4=CN=CN4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195550 | |

| Record name | Acth (6-9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4289-02-5 | |

| Record name | Acth (6-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acth (6-9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Parsed Peptide: A Technical History of the Discovery of ACTH Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its role in stimulating the adrenal cortex to produce and release cortisol. However, the biological story of ACTH is not confined to the intact hormone. A rich history of scientific inquiry has revealed that ACTH is a precursor to a variety of smaller peptide fragments, each with its own unique discovery, and in some cases, distinct biological activities. This technical guide provides an in-depth history of the discovery of these ACTH peptide fragments, detailing the experimental methodologies that unveiled their existence and the quantitative assessment of their functions.

The Dawn of ACTH: From Discovery to Primary Structure

The journey into ACTH fragments begins with the discovery of the parent molecule itself. In 1933, Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson co-discovered ACTH and described its function in the body.[1] It wasn't until 1943 that ACTH was first isolated.[2][3][4] The subsequent decades saw intense efforts to elucidate its structure, culminating in the determination of its 39-amino acid sequence.[5] This foundational work paved the way for the identification of naturally occurring fragments derived from this polypeptide.

The Proopiomelanocortin (POMC) Precursor: A Peptide Factory

A pivotal breakthrough in understanding the origin of ACTH and its fragments was the discovery of proopiomelanocortin (POMC). It was found that ACTH is not synthesized as a standalone peptide but is cleaved from this larger precursor protein. The tissue-specific processing of POMC by prohormone convertases leads to a diverse array of bioactive peptides, including ACTH, α-melanocyte-stimulating hormone (α-MSH), and corticotropin-like intermediate lobe peptide (CLIP).

Key ACTH Fragments: A History of Their Unveiling

α-Melanocyte-Stimulating Hormone (α-MSH): The N-Terminal Fragment

Discovery and Characterization: α-MSH, corresponding to the first 13 amino acids of ACTH (ACTH(1-13)), was one of the earliest fragments to be identified. Its discovery was intertwined with studies on pigmentation, as it was observed to stimulate melanocytes. The elucidation of its structure revealed that it is essentially the N-terminal portion of ACTH, often with N-terminal acetylation and C-terminal amidation, modifications crucial for its full biological activity.

Experimental Protocols for Isolation and Sequencing: The initial isolation of α-MSH from pituitary glands involved classical biochemical techniques.

-

Extraction: Pituitary glands were typically homogenized in acidic conditions to inactivate proteolytic enzymes and extract the peptides.

-

Purification: A combination of techniques was employed, including:

-

Gel Filtration Chromatography (e.g., Sephadex G-50): This method separated peptides based on their molecular weight, allowing for the initial separation of smaller fragments like α-MSH from larger proteins and ACTH itself.

-

Ion-Exchange Chromatography (e.g., on carboxymethyl-cellulose): This technique separated peptides based on their net charge at a specific pH, further purifying α-MSH.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This became a powerful tool for the final purification of α-MSH to homogeneity, separating it from other closely related peptides.

-

-

Sequencing: The amino acid sequence of α-MSH was determined using Edman degradation . This chemical method sequentially removes one amino acid at a time from the N-terminus of a peptide, which is then identified. This iterative process allowed for the complete sequencing of the 13-amino acid peptide.

Corticotropin-Like Intermediate Lobe Peptide (CLIP): The C-Terminal Remnant

Discovery and Characterization: CLIP, which corresponds to the C-terminal portion of ACTH, specifically residues 18-39 (ACTH(18-39)), was discovered through studies of the pituitary's intermediate lobe. It was found that in this lobe, ACTH is extensively processed, yielding α-MSH and CLIP. Unlike α-MSH, the initial biological role of CLIP was less clear, and it was initially considered an inactive byproduct of α-MSH production. Later studies suggested potential roles, including the stimulation of insulin secretion.

Experimental Protocols for Isolation and Characterization: The discovery of CLIP also relied on a combination of chromatographic and sequencing techniques.

-

Purification: Similar to α-MSH, the purification of CLIP from pituitary extracts involved:

-

Gel Filtration Chromatography: To separate it from higher molecular weight precursors.

-

RP-HPLC: This was crucial for resolving the different forms of CLIP, as studies revealed multiple post-translationally modified versions (e.g., glycosylated, phosphorylated).

-

-

Characterization:

-

Radioimmunoassay (RIA): Specific antibodies were developed that recognized the C-terminal region of ACTH. These RIAs were instrumental in tracking and quantifying CLIP during purification and in biological samples.

-

Amino Acid Analysis and Sequencing: Edman degradation was used to confirm the amino acid sequence of the purified peptide, establishing it as ACTH(18-39).

-

Other Naturally Occurring ACTH Fragments

Further research, primarily on porcine pituitary extracts, led to the discovery of other ACTH fragments, suggesting a more complex processing of the hormone than previously thought. A significant study identified several novel fragments, including ACTH(1-31), ACTH(7-34), ACTH(7-36), and ACTH(7-38) .

Experimental Protocols for Discovery: The identification of these fragments was made possible by advancements in protein chemistry techniques.

-

Purification: Sequential RP-HPLC was the cornerstone of the purification strategy, allowing for the separation of these closely related peptides from a partially purified pituitary fraction.

-

Structural Analysis:

-

Amino Acid Compositional Analysis: This provided the relative abundance of each amino acid in the purified peptides.

-

Peptide Mapping: The purified fragments were subjected to enzymatic digestion (e.g., with trypsin), and the resulting smaller peptides were analyzed by RP-HPLC. This created a "fingerprint" of the fragment.

-

Partial Sequencing: Edman degradation was performed on the intact fragments and their enzymatic digestion products to determine their complete primary structures.

-

Quantitative Biological Activity of ACTH Fragments

A critical aspect of understanding the significance of these fragments is the quantitative assessment of their biological activity. This has been primarily evaluated through in vitro bioassays measuring steroidogenesis and cAMP production in adrenal cells, as well as receptor binding assays.

Experimental Protocols for Bioassays:

-

Isolated Adrenal Cell Bioassay:

-

Cell Preparation: Adrenal glands (typically from rats or guinea pigs) are dispersed into single cells using enzymes like collagenase or trypsin.

-

Incubation: The isolated adrenal cells are incubated with varying concentrations of the ACTH fragment being tested.

-

Measurement of Steroidogenesis: The amount of cortisol or corticosterone produced by the cells is measured, often using radioimmunoassay or HPLC.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the fragment.

-

-

cAMP Assay:

-

Cell Culture: Adrenal cells or cell lines expressing the ACTH receptor (MC2R) are used.

-

Stimulation: The cells are treated with the ACTH fragment.

-

cAMP Measurement: Intracellular cAMP levels are quantified using methods like competitive binding assays or immunoassays.

-

-

Receptor Binding Assay:

-

Membrane Preparation: Cell membranes containing the MC2R are isolated.

-

Competitive Binding: The membranes are incubated with a radiolabeled ACTH analog (e.g., ¹²⁵I-ACTH) and increasing concentrations of the unlabeled ACTH fragment.

-

Separation and Counting: The bound radioligand is separated from the free radioligand (e.g., by filtration), and the radioactivity is measured.

-

Data Analysis: The data is used to calculate the inhibitory concentration (IC50) and the dissociation constant (Kd) of the fragment for the receptor.

-

Summary of Quantitative Data:

| Peptide Fragment | Biological Activity | EC50 / IC50 / Kd | Reference(s) |

| ACTH(1-39) (Full-length) | Full Agonist (Steroidogenesis, cAMP production) | EC50 (cAMP): 57 x 10⁻¹² M | |

| ACTH(1-24) | Full Agonist | EC50 (cAMP): 7.5 x 10⁻¹² M | |

| α-MSH (ACTH(1-13)) | Weak agonist at MC2R, potent at other MCRs | Steroidogenic effect at high concentrations | |

| CLIP (ACTH(18-39)) | Generally considered inactive at MC2R | No significant steroidogenic activity | |

| ACTH(1-31) | Reduced or absent | Not specified | |

| ACTH(7-34) | Reduced or absent | Not specified | |

| ACTH(7-36) | Reduced or absent | Not specified | |

| ACTH(7-38) | Antagonist at human MC2R | Not specified | |

| ACTH(11-24) | Antagonist | IC50: ~10⁻⁹ M | |

| ACTH(1-17) | Agonist | EC50 (cAMP): 49 x 10⁻¹² M | |

| ACTH(17-39) | Inactive | No steroidogenic activity |

Note: The biological activities and quantitative data can vary depending on the species and the specific bioassay used.

Signaling Pathways of ACTH and its Fragments

The canonical signaling pathway for ACTH involves its binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), on the surface of adrenal cortical cells. This interaction requires the presence of a crucial accessory protein, the melanocortin-2 receptor accessory protein (MRAP).

ACTH Signaling Pathway:

Caption: Canonical ACTH signaling pathway via the MC2R.

Signaling of ACTH Fragments:

-

Agonistic Fragments (e.g., ACTH(1-24)): These fragments bind to the MC2R/MRAP complex and activate the same downstream signaling cascade as full-length ACTH, leading to cAMP production and steroidogenesis.

-

Antagonistic Fragments (e.g., ACTH(7-38), ACTH(11-24)): These fragments can bind to the MC2R but fail to induce the conformational change necessary for Gs protein activation. They competitively inhibit the binding of full-length ACTH, thereby blocking its signaling.

Caption: Differential signaling of agonistic and antagonistic ACTH fragments.

-

Inactive Fragments (e.g., CLIP): These fragments generally do not bind to the MC2R with any significant affinity and therefore do not elicit a response through this receptor. Their potential biological effects may be mediated through other, yet to be fully characterized, receptors or pathways.

Conclusion

The history of the discovery of ACTH peptide fragments is a testament to the evolution of biochemical techniques and the intricate nature of peptide hormone biology. From the initial identification of the parent hormone to the characterization of a diverse family of related peptides, this field of research has expanded our understanding of the multifaceted roles of the POMC system. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals, providing a solid foundation for future investigations into the therapeutic potential of these fascinating peptide fragments.

References

- 1. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACTH (7-38) (HUMAN) | 68563-24-6 [chemicalbook.com]

An In-depth Technical Guide on the Nootropic Effects of ACTH(6-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adrenocorticotropic hormone (ACTH) fragment (6-9), a tetrapeptide with the sequence His-Phe-Arg-Trp, has emerged as a significant subject of exploratory research into nootropic agents. This fragment is the core pharmacophore responsible for binding to melanocortin receptors, which are implicated in a variety of central nervous system functions, including learning and memory. Due to the inherent instability of the native ACTH(6-9) peptide, in vivo research has predominantly utilized a stabilized analog, ACTH(6-9)-PGP, where a Pro-Gly-Pro (PGP) sequence is added to the C-terminus to prolong its effects. This guide provides a comprehensive overview of the existing research on the nootropic effects of this peptide, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information presented is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data on Nootropic Effects

The primary nootropic effect of ACTH(6-9)-PGP observed in preclinical studies is the enhancement of memory consolidation. The most cited experimental paradigm to demonstrate this effect is the passive avoidance conditioning test in rats.

Table 1: Efficacy of ACTH(6-9)-PGP in the Passive Avoidance Test in Male Wistar Rats

| Dose (µg/kg, intraperitoneal) | Effect on Memory Consolidation (Latency to enter dark chamber) | Significance (p-value) | Reference |

| 0.5 | 9-fold increase | p = 0.004 | [1][2] |

| 5 | 7-fold increase | p = 0.05 | [1][2] |

| 50 | Significant increase | - | [1] |

| 150 | Significant increase | - | |

| 450 | No significant effect | - |

Data presented is a summary of findings from studies on male Wistar rats where the peptide was administered 15 minutes before the experiment.

Table 2: Comparative Efficacy of ACTH(6-9)-PGP and ACTH(4-7)-PGP in the Passive Avoidance Test

| Peptide | Effective Dose Range (µg/kg) for Memory Consolidation | Key Finding | Reference |

| ACTH(6-9)-PGP | 0.5 - 150 | Demonstrates greater activity at lower doses compared to ACTH(4-7)-PGP. | |

| ACTH(4-7)-PGP | 50 and 450 (no significant effect at 150) | Effective, but at a higher and more specific dose range than ACTH(6-9)-PGP. |

Experimental Protocols

The passive avoidance test is a widely used behavioral paradigm to assess fear-motivated learning and memory in rodents. The protocol detailed below is a standard representation of the methodology used in the cited studies.

Passive Avoidance Conditioning Test

Objective: To assess the effect of ACTH(6-9)-PGP on memory consolidation.

Apparatus: A two-compartment apparatus with a "safe" illuminated compartment and a "dark" aversive compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid to deliver a mild electric foot shock.

Animals: Male Wistar rats are commonly used.

Procedure:

-

Habituation (Day 1): Each animal is placed individually in the illuminated compartment of the apparatus and allowed to explore for a set period (e.g., 60 seconds). This allows the animal to acclimatize to the environment.

-

Training/Acquisition (Day 2):

-

The animal is again placed in the illuminated compartment.

-

After a brief acclimatization period (e.g., 5 seconds), the guillotine door is opened, allowing access to the dark compartment.

-

The latency to enter the dark compartment (step-through latency) is recorded.

-

Once the animal enters the dark compartment, the guillotine door is closed, and a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

-

The animal is then immediately removed from the apparatus and returned to its home cage.

-

-

Retention Test (24 hours after training):

-

The animal is placed back into the illuminated compartment.

-

After the same acclimatization period as in the training phase, the guillotine door is opened.

-

The latency to enter the dark compartment is recorded up to a maximum cut-off time (e.g., 300 seconds). No foot shock is administered during this phase.

-

A longer step-through latency in the retention test compared to the training trial is indicative of successful memory of the aversive stimulus.

-

Drug Administration: ACTH(6-9)-PGP or a vehicle control is administered intraperitoneally at specified doses (see Table 1) a set time (e.g., 15 minutes) before the training trial.

Signaling Pathways

The nootropic and neuroprotective effects of ACTH(6-9) are mediated through its interaction with melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The ACTH(6-9) sequence (His-Phe-Arg-Trp) is the essential pharmacophore for all endogenous melanocortin receptor agonists. The following diagrams illustrate the key signaling pathways implicated in the actions of ACTH(6-9).

Primary Signaling Cascade via Melanocortin Receptors

Caption: Primary signaling pathway of ACTH(6-9) via MCRs.

Neuroprotective Signaling Pathways

Research suggests that ACTH(6-9)-PGP also exerts neuroprotective effects by modulating pathways involved in cellular stress and inflammation.

Caption: Neuroprotective signaling pathways of ACTH(6-9).

Discussion and Future Directions

The available evidence strongly suggests that the ACTH(6-9) core sequence, particularly when stabilized, possesses significant nootropic and neuroprotective properties. Its ability to enhance memory consolidation at low doses in preclinical models makes it a promising candidate for further investigation. The mechanism of action appears to be multifaceted, involving not only the classical cAMP-PKA-CREB pathway crucial for synaptic plasticity and memory but also pathways that mitigate oxidative stress (NRF2) and inflammation (NF-κB).

A significant limitation in the current body of research is the lack of extensive studies on the non-stabilized ACTH(6-9) peptide. Future research should aim to characterize the pharmacokinetic and pharmacodynamic profile of the native fragment to better understand the contribution of the PGP stabilization. Furthermore, while the general signaling pathways have been identified, a more detailed elucidation of the specific melanocortin receptor subtypes involved (e.g., MC3R, MC4R) in different brain regions would provide a more nuanced understanding of its nootropic effects.

Clinical studies are necessary to translate these promising preclinical findings into therapeutic applications for cognitive disorders. The development of more stable and selective analogs of ACTH(6-9) could pave the way for novel treatments for conditions characterized by memory impairment.

Conclusion

Exploratory studies on the ACTH(6-9) fragment have provided compelling evidence for its nootropic potential. The stabilized analog, ACTH(6-9)-PGP, has been shown to robustly enhance memory consolidation in animal models. Its mechanism of action through melanocortin receptors, leading to the activation of pro-cognitive and neuroprotective signaling cascades, provides a strong rationale for its continued investigation as a potential therapeutic agent for cognitive enhancement and the treatment of neurodegenerative diseases. This guide summarizes the core findings to date, offering a valuable resource for the scientific community to build upon in future research endeavors.

References

The Pro-Gly-Pro Extension in ACTH Analogs: A Technical Guide to Enhanced Stability and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the function of the Pro-Gly-Pro (PGP) tripeptide extension in synthetic analogs of Adrenocorticotropic Hormone (ACTH). The addition of this C-terminal sequence is a key strategy to enhance the stability and therapeutic potential of ACTH-derived peptides. This document details the impact of the PGP extension on proteolytic resistance, receptor interaction, and downstream signaling. Comprehensive experimental protocols for assessing these parameters are provided, along with a structured presentation of available quantitative data. Visual diagrams of relevant pathways and workflows are included to facilitate a deeper understanding of the underlying molecular principles.

Introduction: The Rationale for ACTH Analogs and the PGP Extension

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release cortisol.[1] Beyond its steroidogenic role, fragments of ACTH, particularly the N-terminal sequences, exhibit a range of neuroprotective and nootropic activities without the hormonal effects of the full-length peptide.[2] However, the therapeutic application of these shorter ACTH fragments is significantly hampered by their rapid degradation by peptidases in biological fluids, leading to a short plasma half-life.[3][4]

To overcome this limitation, synthetic analogs have been developed. A key modification is the addition of a C-terminal Pro-Gly-Pro (PGP) tripeptide. This extension has been shown to significantly increase the resistance of ACTH analogs to enzymatic degradation.[5] A notable example is Semax (Met-Glu-His-Phe-Pro-Gly-Pro), an analog of ACTH(4-7) with a C-terminal PGP extension, which demonstrates enhanced stability and prolonged neuroprotective effects. This guide explores the multifaceted function of the PGP extension, providing a technical resource for researchers in peptide drug development.

The Core Function of the PGP Extension: Enhancing Proteolytic Stability

The primary and most well-documented function of the PGP extension is to confer resistance to enzymatic degradation. The unique structural properties of proline residues hinder the access of peptidases to the peptide backbone, thereby slowing down proteolysis.

Mechanism of Proteolytic Resistance

The PGP sequence introduces conformational rigidity to the C-terminus of the peptide. Proline's cyclic structure restricts the phi (φ) angle of the peptide backbone, making it a poor substrate for many proteases. This steric hindrance protects the preceding amino acid residues from cleavage. Studies on Semax have shown that it is more stable than its parent fragment, ACTH(4-10), in rat blood and serum. The primary enzymes responsible for the degradation of ACTH(4-10) and Semax are aminopeptidases, which cleave amino acids from the N-terminus. While the PGP extension is at the C-terminus, its stabilizing effect can indirectly protect the entire peptide structure. Dipeptidylaminopeptidases have been identified as key enzymes in the degradation of Semax, leading to the formation of smaller fragments.

Quantitative Data on Stability

Direct comparative quantitative data on the half-life of ACTH analogs with and without the PGP extension is sparse in the literature. However, available data strongly supports the stabilizing effect of the PGP moiety.

| Peptide | Biological Matrix | Half-life / Stability Metric | Reference |

| Semax (ACTH(4-7)PGP) | Rat forebrain plasma membranes | > 1 hour | |

| ACTH(4-10) | Rat blood and serum | Less stable than Semax | |

| ACTH(6-9)PGP | In vivo (rats) | Bioavailability higher with intranasal vs. intravenous administration |

Impact of the PGP Extension on Receptor Binding and Signaling

While the primary role of the PGP extension is to enhance stability, its influence on receptor interaction and subsequent signaling is a critical aspect for consideration in drug design. ACTH and its analogs primarily interact with the melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs).

Melanocortin Receptor Signaling Pathway

The activation of melanocortin receptors by ACTH analogs initiates a canonical Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

Figure 1: Melanocortin receptor signaling pathway.

Receptor Binding Affinity and Potency

The addition of the PGP tail does not appear to negatively impact the binding affinity of the core ACTH fragment for its target receptors and may, in some contexts, influence selectivity. Quantitative data on the direct comparison of binding affinities and potencies of an ACTH analog with and without the PGP extension are limited. However, data for PGP-containing analogs are available.

| Peptide | Receptor/Tissue | Assay Type | Value | Reference |

| Semax (ACTH(4-7)PGP) | Rat forebrain plasma membranes | Binding Affinity (Kd) | 2.41 ± 1.02 nM | |

| ACTH(1-24) | hMC2R | Binding Affinity (IC50) | Not specified directly, but used as a reference | |

| ACTH(1-24) | hMC2R | Potency (EC50) | Not specified directly, but used as a reference |

Note: The data presented is not a direct comparison but provides context for the receptor interaction of a PGP-containing analog. Further studies are required to delineate the precise quantitative impact of the PGP extension on receptor binding and potency for various melanocortin receptor subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the PGP extension in ACTH analogs.

In Vitro Peptide Stability Assay in Plasma

This protocol is designed to assess the proteolytic stability of ACTH analogs in a biologically relevant matrix.

Objective: To determine the half-life of a peptide in plasma.

Materials:

-

Test peptide (e.g., ACTH(4-7) and ACTH(4-7)PGP)

-

Control peptide (a peptide with known stability)

-

Human or rat plasma (anticoagulant-treated, e.g., with EDTA or heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the test and control peptides (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).

-

Incubation:

-

Thaw plasma at 37°C and centrifuge to remove any precipitates.

-

In a microcentrifuge tube, add a defined volume of plasma (e.g., 450 µL).

-

Spike the plasma with the peptide stock solution to a final concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).

-

Protein Precipitation: Immediately add the aliquot to a tube containing a defined volume of cold precipitation solution (e.g., 150 µL) to stop the enzymatic reaction.

-

Centrifugation: Vortex the sample and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

HPLC Analysis:

-

Carefully collect the supernatant and transfer it to an HPLC vial.

-

Inject a defined volume onto the HPLC system.

-

Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.

-

Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Identify and integrate the peak corresponding to the intact peptide at each time point.

-

Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.

-

Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

-

Figure 2: Workflow for the in vitro peptide stability assay.

cAMP Accumulation Assay

This protocol is used to determine the potency of ACTH analogs in activating melanocortin receptors.

Objective: To measure the EC50 value of an ACTH analog for cAMP production.

Materials:

-

Cell line expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with MC2R)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX)

-

Test ACTH analog at various concentrations

-

Positive control (e.g., native ACTH or a known potent agonist)

-

cAMP assay kit (e.g., ELISA-based or HTRF-based)

-

Multi-well cell culture plates (e.g., 96-well)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with stimulation buffer containing IBMX for a short period (e.g., 10-30 minutes) at 37°C.

-

Add the test ACTH analog at a range of concentrations (and the positive control) to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the analog concentration.

-

Fit the data to a sigmoidal dose-response model to determine the EC50 value, which represents the concentration of the analog that produces 50% of the maximal response.

-

References

- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of ACTH/MSH(4-10) and its synthetic analog semax by rat serum enzymes: an inhibitor study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-terminal degradation of ACTH(4-10) and its synthetic analog semax by the rat blood enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Physiological Significance of Endogenous ACTH Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a central player in the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its role in stimulating the adrenal cortex to produce and secrete glucocorticoids. However, ACTH is itself a fragment of a larger precursor molecule, pro-opiomelanocortin (POMC). The intricate, tissue-specific processing of POMC and ACTH gives rise to a diverse array of smaller peptide fragments, each with distinct and significant physiological roles that extend far beyond steroidogenesis. Understanding the biological activities of these endogenous ACTH fragments is crucial for researchers in endocrinology, neuroscience, and immunology, as well as for professionals in drug development seeking to harness their therapeutic potential.

This technical guide provides an in-depth exploration of the core physiological roles of endogenous ACTH fragments. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways involved.

The Genesis of ACTH Fragments: POMC Processing

The journey to understanding ACTH fragments begins with the precursor protein, pro-opiomelanocortin (POMC). Synthesized in the corticotrophs of the anterior pituitary, melanotrophs of the intermediate pituitary, and neurons in the arcuate nucleus of the hypothalamus, POMC undergoes a series of post-translational modifications, primarily through the action of prohormone convertases (PCs).[1][2] The tissue-specific expression of these enzymes dictates the profile of resulting peptides.[3][4]

In the anterior pituitary, PC1/3 is the dominant enzyme, cleaving POMC to yield ACTH (1-39), β-lipotropin, and an N-terminal peptide.[3] In contrast, the presence of both PC1/3 and PC2 in the intermediate pituitary and the brain leads to further processing of ACTH into smaller fragments, notably α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate peptide (CLIP).

Key Endogenous ACTH Fragments and Their Physiological Roles

The differential processing of POMC and ACTH results in a variety of bioactive peptides. The primary functions of the most well-characterized fragments are summarized below.

| Fragment Name | Amino Acid Sequence | Primary Physiological Roles | Key Receptors |

| ACTH (1-39) | SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEF | Stimulates adrenal steroidogenesis and growth. | MC2R |

| ACTH (1-24) | SYSMEHFRWGKPVGKKRRPVKVYP | Possesses the full biological activity of ACTH (1-39) for steroidogenesis. | MC2R |

| α-Melanocyte-Stimulating Hormone (α-MSH) | Ac-SYSMEHFRWGKPV-NH₂ | Regulates skin pigmentation, exhibits anti-inflammatory and immunomodulatory effects, and influences appetite and sexual behavior. | MC1R, MC3R, MC4R, MC5R |

| Corticotropin-Like Intermediate Peptide (CLIP) | RPVKVYPNGAEDESAEAFPLEF | Modulates pancreatic exocrine function and may act as an insulin secretagogue. | Unknown/Putative Receptors |

| ACTH (7-38) (Corticotropin Inhibiting Peptide - CIP) | FRWGKPVGKKRRPVKVYPNGAEDESAEAFPLE | Acts as an antagonist of the MC2R, inhibiting ACTH-induced steroidogenesis. | MC2R |

| ACTH (4-10) | MEHFRWG | Exhibits neurotrophic effects, promoting nerve development and regeneration. Also has pressor and natriuretic activities. | Unknown/Putative Receptors |

| ACTH (1-17) | SYSMEHFRWGKPVGKKR | Retains some biological activity and is used in research to study ACTH mechanisms. | MC2R |

| ACTH (1-13) | SYSMEHFRWGKPV | Serves as the precursor to α-MSH and has neurotrophic properties. | MC1R, MC3R, MC4R, MC5R (as α-MSH) |

Quantitative Data on ACTH Fragment Activity

The biological activity of ACTH fragments can be quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for some of the major fragments.

| Fragment | Assay Type | Parameter | Value | Species/Cell Line | Reference(s) |

| ACTH (1-39) | cAMP Generation | EC₅₀ | 57 x 10⁻¹² M | Mouse ACTH Receptor (HeLa cells) | |

| Receptor Binding | K_d | 0.84 x 10⁻⁹ M | Mouse ACTH Receptor (HeLa cells) | ||

| ACTH (1-24) | cAMP Generation | EC₅₀ | 7.5 x 10⁻¹² M | Mouse ACTH Receptor (HeLa cells) | |

| Receptor Binding | K_d | 0.94 x 10⁻⁹ M | Mouse ACTH Receptor (HeLa cells) | ||

| ACTH (1-17) | cAMP Generation | EC₅₀ | 49 x 10⁻¹² M | Mouse ACTH Receptor (HeLa cells) | |

| ACTH (7-38) | Inhibition of Corticosterone Production | Effective Concentration | 0.455 - 4.55 µM | Isolated Rat Adrenal Cells | |

| ACE1 Inhibition | IC₅₀ | 750 nM | Dog Enzyme | ||

| ACTH (11-24) | Receptor Binding (Antagonist) | IC₅₀ | ~10⁻⁹ M | Mouse ACTH Receptor (HeLa cells) | |

| β-Endorphin | Aldosterone Stimulation | Effective Concentration | 10⁻⁸ M | Human Adrenal Cells | |

| Joining Peptide (JP) | Aldosterone Stimulation | Effective Concentration | 10⁻⁶ M | Human Adrenal Cells |

Signaling Pathways of ACTH Fragments

The diverse physiological effects of ACTH fragments are mediated through their interaction with specific cell surface receptors, primarily the melanocortin receptors (MCRs), a family of G protein-coupled receptors.

Steroidogenesis via MC2R

The canonical function of ACTH (1-39) and its fully active fragment, ACTH (1-24), is the stimulation of glucocorticoid synthesis in the adrenal cortex. This is mediated by the melanocortin 2 receptor (MC2R). Binding of ACTH to MC2R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream targets, ultimately resulting in the increased synthesis and secretion of cortisol.

References

- 1. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proopiomelanocortin - Wikipedia [en.wikipedia.org]

- 3. SYNTHESIS AND PROCESSING OF PROOPIOMELANOCORTIN | Oncohema Key [oncohemakey.com]

- 4. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ACTH(6-9) in Rat Models of Ischemia

These application notes provide a comprehensive overview of the use of the synthetic adrenocorticotropic hormone (ACTH) fragment, ACTH(6-9)PGP, in preclinical rat models of ischemic stroke. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel neuroprotective strategies.

Introduction

Ischemic stroke, characterized by a disruption of cerebral blood flow, is a leading cause of mortality and long-term disability.[1] The peptide ACTH(6-9)PGP, a synthetic analogue of a fragment of ACTH, has emerged as a promising neuroprotective agent.[2] Studies in rat models of transient middle cerebral artery occlusion (tMCAO) have demonstrated that ACTH(6-9)PGP can mitigate the effects of ischemic brain injury.[3][4] The neuroprotective effects are associated with the modulation of gene expression related to immune responses, neurosignaling, neurogenesis, and angiogenesis.[1] This document outlines the experimental protocols for administering ACTH(6-9)PGP in a rat model of ischemia and summarizes the key quantitative findings from recent studies.

Quantitative Data Summary

The following tables summarize the quantitative data from RNA-Seq analyses of rat brain tissue following ischemia and treatment with ACTH(6-9)PGP.

Table 1: Differentially Expressed Genes (DEGs) in the Frontal Cortex 4.5 Hours Post-tMCAO

| Comparison Group | Total DEGs | Upregulated DEGs | Downregulated DEGs | Citation |

| Ischemia/Reperfusion vs. Sham | Hundreds | - | - | |

| Ischemia + ACTH(6-9)PGP vs. Ischemia | 322 | 86 | 236 | |

| Ischemia + Semax vs. Ischemia | 131 | 51 | 80 |

Table 2: Differentially Expressed Genes (DEGs) in the Frontal Cortex 24 Hours Post-tMCAO

| Comparison Group | Total DEGs | Upregulated DEGs | Downregulated DEGs | Citation |

| Ischemia/Reperfusion vs. Sham | 3774 | - | - | |

| Ischemia + ACTH(6-9)PGP vs. Ischemia | 2066 | - | - | |

| Ischemia + Semax vs. Ischemia | 1539 | 835 | 704 |

Table 3: Differentially Expressed Genes (DEGs) in the Striatum 24 Hours Post-tMCAO

| Comparison Group | Total DEGs | Upregulated DEGs | Downregulated DEGs | Citation |

| Ischemia + ACTH(6-9)PGP vs. Ischemia | 735 | 281 | 454 |

Table 4: Morphometric Analysis of Neurons in the Sensorimotor Cortex 24 Hours Post-tMCAO

| Parameter | Sham Operation | Ischemia + ACTH(6-9)PGP | Citation |

| Volume Density of Neurons | 13.3% - 14.2% | Increased vs. Ischemia | |

| Numerical Density of Neurons | 960 - 1012 per mm² | - | |

| Average Cross-sectional Area | 141 µm² | - |

Experimental Protocols

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Heating pad to maintain body temperature

-

Magnetic Resonance Imaging (MRI) for verification of occlusion (optional)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Introduce a 4-0 monofilament nylon suture into the ICA via the ECA stump.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

-

Suture the incision and allow the animal to recover from anesthesia.

-

Post-operative care includes monitoring for any signs of distress and providing soft food and water.

Administration of ACTH(6-9)PGP

Materials:

-

ACTH(6-9)PGP peptide

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Dissolve the ACTH(6-9)PGP peptide in sterile saline to the desired concentration.

-

Administer the peptide solution via intraperitoneal (IP) injection.

-

The dosage used in several studies is 100 µg/kg of rat body weight.

-

The timing of administration can vary depending on the experimental design. Common time points for injection are 1.5 and 2.5 hours after the surgical procedure for early intervention studies, or 1.5, 2.5, and 6.5 hours for more extended treatment paradigms.

-

Control groups should receive an equivalent volume of sterile saline at the same time points.

Tissue Collection and RNA-Seq Analysis

This protocol outlines the steps for collecting brain tissue and performing RNA sequencing to analyze gene expression changes.

Materials:

-

Euthanasia solution

-

Surgical instruments for brain extraction

-

RNase-free tubes and reagents

-

RNA isolation kit

-

Next-generation sequencing platform

Procedure:

-

At the designated experimental endpoint (e.g., 4.5 or 24 hours post-tMCAO), euthanize the rats.

-

Decapitate the animal and quickly extract the brain.

-

Dissect the region of interest (e.g., frontal cortex, striatum) from the ipsilateral hemisphere.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA isolation.

-

Isolate total RNA from the brain tissue using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Prepare cDNA libraries from the isolated RNA.

-

Perform high-throughput sequencing using a next-generation sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes (DEGs) between experimental groups. A fold change > 1.5 and an adjusted p-value < 0.05 are common thresholds for identifying significant DEGs.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for in vivo administration of ACTH(6-9)PGP in a rat tMCAO model.

Proposed Neuroprotective Signaling Pathway of ACTH(6-9)PGP

Caption: Proposed signaling pathways modulated by ACTH(6-9)PGP in response to ischemic injury.

References

Application Notes and Protocols for ACTH (6-9) in Oxidative Stress Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adrenocorticotropic hormone fragment (6-9), with the amino acid sequence His-Phe-Arg-Trp (HFRW), is a component of the larger ACTH peptide.[1][2] While lacking the hormonal activities of its parent molecule, this peptide fragment and its analogue, ACTH(6-9)PGP, have demonstrated significant neuroprotective properties.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing ACTH (6-9) and its stabilized analogue, ACTH(6-9)PGP, in the study of oxidative stress.

Recent studies have highlighted the cytoprotective effects of ACTH(6-9)PGP against oxidative stress-induced cell death. The mechanism of action is primarily attributed to the stimulation of cell proliferation and the activation of pro-survival signaling pathways, such as the Nrf2 pathway, rather than direct radical scavenging. These findings suggest that ACTH (6-9) and its analogues are promising candidates for therapeutic strategies aimed at mitigating cellular damage in conditions associated with oxidative stress, such as neurodegenerative diseases.

This document outlines experimental procedures to assess the effects of ACTH (6-9) on cell viability, reactive oxygen species (ROS) production, and lipid peroxidation in cellular models of oxidative stress.

Data Presentation

Table 1: Protective Effects of ACTH(6-9)PGP on SH-SY5Y Cell Viability

| Oxidative Stress Inducer | Inducer Concentration | ACTH(6-9)PGP Concentration for Max Protection | Reference |

| Hydrogen Peroxide (H₂O₂) | 475 µM | ~1-10 µM | |

| tert-Butyl Hydroperoxide (tBH) | 27.5 µM | ~1-10 µM | |

| Potassium Cyanide (KCN) | 90.6 µM | 100 µM | |

| MPP⁺ | 1.3 mM | No significant protection observed |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACTH(6-9)PGP in Oxidative Stress

Caption: Proposed signaling pathway for ACTH(6-9)PGP-mediated neuroprotection.

Experimental Workflow for Assessing ACTH (6-9) Effects

Caption: General experimental workflow for oxidative stress assays with ACTH (6-9).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of ACTH (6-9) on cell viability in the presence of an oxidative stressor.

Materials:

-

SH-SY5Y cells or other relevant cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ACTH (6-9) or ACTH(6-9)PGP peptide

-

Oxidative stress inducer (e.g., H₂O₂, tBH, KCN)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of ACTH (6-9) (e.g., 0.1 µM to 100 µM).

-

Concurrently, add the EC₅₀ concentration of the chosen oxidative stressor (e.g., 475 µM H₂O₂ for SH-SY5Y cells).

-

Include control wells with:

-

Medium only (untreated control)

-

Medium with oxidative stressor only

-

Medium with ACTH (6-9) only

-

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

This protocol measures intracellular ROS levels. Studies suggest ACTH(6-9)PGP does not directly scavenge ROS, but this assay is crucial to confirm this in your experimental model.

Materials:

-

Cells seeded in a black, clear-bottom 96-well plate

-

ACTH (6-9) or ACTH(6-9)PGP

-

Oxidative stress inducer (e.g., H₂O₂)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with ACTH (6-9) and/or the oxidative stressor as described in the MTT assay protocol. An incubation time of 1 hour with the stressor is often sufficient.

-

DCFH-DA Loading:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of 10-25 µM DCFH-DA in HBSS or serum-free medium to each well.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Induction of Oxidative Stress (if not co-treated):

-

Remove the DCFH-DA solution and wash the cells gently with warm PBS.

-

Add 100 µL of the ROS-inducing agent in HBSS to the appropriate wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative damage to lipids.

Materials:

-

Cells cultured in 6-well plates or larger dishes

-

ACTH (6-9) or ACTH(6-9)PGP

-

Oxidative stress inducer

-

Ice-cold PBS

-

Cell lysis buffer

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

MDA standard

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with ACTH (6-9) and the oxidative stressor.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing BHT.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant for normalization.

-

TBARS Reaction:

-

To a defined volume of supernatant (e.g., 100 µL), add an acidic solution of TBA (e.g., 0.5% TBA in 20% TCA).

-

Incubate at 95°C for 25-60 minutes.

-

Cool the samples on ice for 10 minutes to stop the reaction.

-

Centrifuge to pellet any precipitate.

-

-

Measurement:

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance at 532 nm. A reference reading at 600 nm can be subtracted to correct for turbidity.

-

-

Quantification: Calculate the MDA concentration using a standard curve prepared with MDA standards and normalize to the protein concentration. Results are often expressed as µmols MDA per mg of protein.

Conclusion

ACTH (6-9) and its stabilized analogues represent a promising class of compounds for mitigating the effects of oxidative stress. The protocols provided herein offer a framework for investigating the cytoprotective mechanisms of these peptides. Researchers should optimize these protocols for their specific cell types and experimental conditions. The primary mechanism of ACTH(6-9)PGP appears to be the enhancement of cell proliferation and activation of pro-survival pathways, which should be the focus of further investigation.

References

- 1. preprints.org [preprints.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing the Neuroprotective Effects of ACTH(6-9) PGP in Animal Models

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the animal models and experimental protocols used to evaluate the neuroprotective properties of the synthetic peptide ACTH(6-9) PGP. The information is based on preclinical studies, with a primary focus on the well-established rodent model of ischemic stroke.

Introduction to ACTH(6-9) PGP

Adrenocorticotropic hormone (ACTH) and its fragments have demonstrated a range of neurotropic effects. The synthetic analogue ACTH(6-9) PGP (His-Phe-Arg-Trp-Pro-Gly-Pro) is a promising neuroprotective agent. It is structurally related to the clinically used nootropic drug Semax (ACTH(4-7) PGP). The addition of the Pro-Gly-Pro (PGP) tripeptide at the C-terminus increases the peptide's stability.[1][2] Preclinical studies suggest that ACTH(6-9) PGP exerts neuroprotective effects by modulating various signaling pathways, including those involved in inflammation, neurotransmission, and cell survival.[2][3]

Animal Models for Neuroprotection Studies

The most extensively documented animal model for evaluating the neuroprotective effects of ACTH(6-9) PGP is the transient middle cerebral artery occlusion (tMCAO) model in rats, which simulates ischemic stroke.[1] While the neuroprotective potential of ACTH(6-9) PGP has been suggested for other neurological conditions like Parkinson's disease and traumatic brain injury, detailed in vivo protocols for these models are less established in the scientific literature.

Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely accepted method for inducing focal cerebral ischemia followed by reperfusion, mimicking the pathophysiology of human ischemic stroke.

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

Materials:

-

Male Wistar or Spontaneously Hypertensive Rats (SHR) (250-300g)

-

Anesthesia: Isoflurane

-

4-0 nylon monofilament suture with a blunted tip (coating with poly-L-lysine is optional)

-

Surgical microscope or magnifying loupes

-

Standard surgical instruments

-

Heating pad to maintain body temperature

-

ACTH(6-9) PGP peptide

-

Sterile saline for injection

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures. Place a temporary ligature on the ICA.

-

Arteriotomy and Occlusion: Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.

-

Occlusion Period: Maintain the filament in place for the desired occlusion period, typically ranging from 60 to 120 minutes.

-

Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.

-

Wound Closure: Close the surgical wound in layers.

-

Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.

Experimental Workflow for tMCAO Model

Caption: Experimental workflow for the tMCAO model.

ACTH(6-9) PGP Administration Protocols

Peptide Preparation:

The ACTH(6-9) PGP peptide is typically dissolved in sterile 0.9% saline for administration. The purity of the synthesized peptide should be confirmed by chromatography.

Dosage and Administration:

The effective dose of ACTH(6-9) PGP can vary. In the tMCAO model, a common dosage is 100 µg/kg administered intraperitoneally (IP). In some studies, multiple injections are given at specific time points post-occlusion (e.g., 1.5, 2.5, and 6.5 hours after surgery). For memory consolidation studies in a passive avoidance conditioning model, doses ranging from 0.5 to 150 µg/kg have been shown to be effective.

Assessment of Neuroprotective Effects

A combination of behavioral, histological, and molecular analyses is used to evaluate the neuroprotective efficacy of ACTH(6-9) PGP.

Behavioral Assessments

-

Neurological Deficit Scoring: A simple and rapid method to assess motor deficits. A common scoring system ranges from 0 (no deficit) to 4 (severe deficit).

-

Rotarod Test: Evaluates motor coordination and balance.

-

Cylinder Test: Assesses forelimb asymmetry and sensorimotor function.

-

Morris Water Maze: Tests spatial learning and memory.

Histological and Molecular Analyses

-

Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume in brain slices.

-

Immunohistochemistry: To assess neuronal survival (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Gene Expression Analysis (RNA-Seq, qRT-PCR): To investigate changes in the expression of genes related to inflammation, apoptosis, and neurotrophic factors.

-

Protein Analysis (Western Blot, ELISA): To quantify the levels of key proteins involved in signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of ACTH(6-9) PGP and its analogue Semax.

Table 1: Dosing and Administration of ACTH(6-9) PGP and Semax in the tMCAO Model

| Peptide | Animal Model | Dosage | Route of Administration | Timing of Administration | Reference |

| ACTH(6-9) PGP | Rat (tMCAO) | 100 µg/kg | Intraperitoneal (IP) | 1.5, 2.5, and 6.5 hours post-surgery | |

| Semax | Rat (tMCAO) | 100 µg/kg | Intraperitoneal (IP) | 1.5, 2.5, and 6.5 hours post-surgery |

Table 2: Molecular and Cellular Assays Used to Evaluate Neuroprotection

| Assay | Purpose | Key Markers/Targets | References |

| RNA-Seq | Genome-wide gene expression analysis | Differentially expressed genes in inflammatory and neurotransmitter pathways | |

| qRT-PCR | Validation of gene expression changes | Specific genes identified by RNA-Seq | |

| Western Blot | Protein expression analysis | pJNK, pCREB, MMP-9, c-Fos | |

| Immunohistochemistry | Cellular localization of proteins, cell viability | NeuN, Iba1, GFAP | - |

| TTC Staining | Infarct volume measurement | N/A |

Signaling Pathways Implicated in Neuroprotection

The neuroprotective effects of ACTH(6-9) PGP and related peptides are mediated through the modulation of several key signaling pathways. Transcriptomic analyses have consistently identified the neuroactive ligand-receptor interaction , cAMP signaling pathway , and calcium signaling pathway as being significantly affected.

Neuroprotective Signaling Pathways of ACTH(6-9) PGP

Caption: Putative signaling pathways of ACTH(6-9) PGP.

Neuroactive Ligand-Receptor Interaction in Ischemic Stroke

Caption: Modulation of neuroactive ligand-receptor interactions.

Conclusion

The available preclinical data strongly support the neuroprotective potential of ACTH(6-9) PGP, particularly in the context of ischemic stroke. The tMCAO model in rats provides a robust platform for further investigation of its mechanisms of action and therapeutic efficacy. Future studies should aim to establish detailed protocols for other animal models of neurological disorders to broaden the therapeutic applicability of this promising peptide.

References

Application Notes and Protocols for Screening ACTH(6-9) Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a multifaceted peptide hormone derived from the pro-opiomelanocortin (POMC) precursor. While the full-length peptide is known for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), shorter fragments of ACTH exhibit a range of biological activities. The core sequence His-Phe-Arg-Trp (HFRW), corresponding to amino acids 6-9 of ACTH, is recognized as the essential pharmacophore for binding to melanocortin receptors (MCRs) and is conserved across various endogenous agonists like α-MSH[1][2].

The bioactivity of the ACTH(6-9) fragment can be broadly categorized into two areas: classical G-protein coupled receptor (GPCR) agonism at various MCR subtypes and neuroprotective signaling, which may occur through MCR-dependent or independent pathways. Screening for ACTH(6-9) bioactivity therefore requires a multi-assay approach to capture its full pharmacological profile.

These application notes provide detailed protocols for three key cell-based assays designed to screen and characterize the bioactivity of ACTH(6-9) and its analogues:

-

cAMP Accumulation Assay: A primary functional assay for MCRs (MC1R, MC3-5R) that couple to Gs proteins, leading to the production of cyclic adenosine monophosphate (cAMP).

-

ERK1/2 Phosphorylation Assay: A downstream signaling assay relevant for MCRs and other pathways that can activate the Mitogen-Activated Protein Kinase (MAPK) cascade.

-

Neuroprotective Assay: A cell viability assay to screen for cytoprotective effects of ACTH(6-9) in a neuronal cell model under oxidative stress.

Signaling Pathways

The ACTH(6-9) core sequence (HFRW) is known to interact with melanocortin receptors, which can trigger multiple downstream signaling cascades.

Canonical Melanocortin Receptor Signaling

Most melanocortin receptors (MC1R, MC3R, MC4R, MC5R) are Gs-coupled GPCRs. The binding of an agonist, such as an active ACTH fragment, initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Neuroprotective Signaling in SH-SY5Y Cells

In SH-SY5Y neuroblastoma cells, the stabilized ACTH(6-9) analogue, ACTH(6-9)PGP, has been shown to provide protection against oxidative stress. This effect is mediated through pathways involving Ras, MEK1/2, and ERK1/2, and leads to the modulation of the NF-κB and Nrf2 transcription factors[3][4]. Notably, this protective mechanism was found to be independent of cAMP production in this specific cell line[3].

Data Presentation

The bioactivity of ACTH(6-9) and its analogues can be quantified and compared across different assays. The following tables summarize key parameters.

Table 1: Neuroprotective Activity of ACTH(6-9)PGP in SH-SY5Y Cells

| Assay Type | Toxin (EC50) | Peptide Concentration for Max. Protection | Endpoint Measured | Reference |

|---|---|---|---|---|

| Cell Viability | H₂O₂ (475 µM) | ~1-10 µM | Increased cell survival (MTT) | |

| Cell Viability | tert-Butyl Hydroperoxide (27.5 µM) | ~1-10 µM | Increased cell survival (MTT) | |

| Cell Viability | KCN (90.6 µM) | ~100 µM | Increased cell survival (MTT) |

| Proliferation | N/A | 1-100 µM | Increased cell number (MTT/BrdU) | |

Table 2: MCR Agonist Activity of ACTH Analogues (Illustrative)

| Compound | Receptor | Assay Type | EC50 / IC50 | Cell Line |

|---|---|---|---|---|

| α-MSH | MC4R | cAMP | ~1 nM | CHO-K1 |

| ACTH(1-24) | MC2R | cAMP | Potent Agonist | OS3 |

| ACTH(6-9)PGP | (Various) | cAMP | No significant activity observed in SH-SY5Y cells | SH-SY5Y |

| ACTH(6-9) | MCRs | Binding | The HFRW sequence is essential for binding but has low affinity as a standalone peptide. | MCR-expressing cells |

Note: Quantitative EC50 data for the unmodified ACTH(6-9) peptide in cAMP or ERK phosphorylation assays is limited, as it generally displays low potency without modification.

Experimental Workflow Overview

The general workflow for screening ACTH(6-9) bioactivity involves several key stages, from cell culture to data analysis.

Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol is designed to measure the agonist-induced accumulation of cAMP in cells expressing a Gs-coupled melanocortin receptor (e.g., CHO-K1-MC4R). It utilizes the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.

Materials:

-

CHO-K1 cells stably expressing the target MCR (e.g., MC4R)

-

Culture Medium: Ham's F-12, 10% FBS, appropriate selection antibiotic (e.g., G418)

-

Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine)

-

ACTH(6-9) analogues and reference agonist (e.g., α-MSH)

-

HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)

-

384-well low-volume, white assay plates

-

HTRF-compatible plate reader

Methodology:

-

Cell Culture and Plating:

-

Culture CHO-K1-MCR cells according to standard procedures.

-

On the day before the assay, harvest cells using a non-enzymatic dissociation solution.

-

Centrifuge cells (200 x g, 5 min) and resuspend in culture medium.

-

Plate 2,000-10,000 cells per well in 10 µL of culture medium into a 384-well plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation:

-

Prepare a 4X stock solution of the phosphodiesterase inhibitor IBMX (e.g., 2 mM) in Assay Buffer.

-

Prepare 4X serial dilutions of ACTH(6-9) analogues and the reference agonist in Assay Buffer containing 4X IBMX.

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the cell plate.

-

Add 5 µL of Assay Buffer containing IBMX (1X final concentration) to all wells.

-

Add 5 µL of the 4X compound dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer with IBMX.

-

Seal the plate and incubate for 30 minutes at room temperature.

-

-

Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate in the supplied lysis buffer.

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP Cryptate solution to each well.

-

Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (Cryptate) and 620 nm (d2) following excitation at 320-340 nm.

-

Calculate the 665/620 ratio and the Delta F% according to the kit instructions. The signal is inversely proportional to the cAMP concentration.

-

Protocol 2: ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This protocol measures the phosphorylation of endogenous ERK1/2 in response to receptor activation, providing a downstream readout of MAPK pathway engagement.

Materials:

-

Target cells (e.g., SH-SY5Y or CHO-K1-MCR)

-

Culture Medium

-

Serum-free medium for starvation step

-

ACTH(6-9) analogues and a reference agonist

-

AlphaScreen SureFire p-ERK1/2 Assay Kit (containing Lysis Buffer, Activation Buffer, Reaction Buffer, Acceptor Beads, and Donor Beads)

-

384-well white ProxiPlates

-

AlphaScreen-compatible plate reader

Methodology:

-

Cell Culture and Plating:

-

Plate 20,000-40,000 cells per well in 20 µL of culture medium into a 384-well plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Serum Starvation:

-

Gently remove the culture medium.

-

Wash once with serum-free medium.

-

Add 20 µL of serum-free medium to each well and incubate for 3-4 hours at 37°C.

-

-

Cell Stimulation:

-

Prepare 5X serial dilutions of ACTH(6-9) analogues in serum-free medium.

-

Add 5 µL of the 5X compound dilutions to the wells.

-

Incubate for 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically.

-

-

Cell Lysis:

-

Add 5 µL of the provided Lysis Buffer to each well.

-

Seal the plate and shake on an orbital shaker for 15 minutes at room temperature.

-

-

Detection:

-

Prepare the Detection Mix by adding the Acceptor Beads and Donor Beads to the Reaction Buffer as per the kit instructions. This step must be done under subdued light.

-

Transfer 4 µL of cell lysate from the cell plate to a 384-well ProxiPlate.

-

Add 7 µL of the Detection Mix to each well.

-

Seal the plate with an aluminum foil sealer, protect from light, and incubate for 2 hours at room temperature.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible reader. The signal generated is directly proportional to the amount of phosphorylated ERK1/2.

-

Protocol 3: Neuroprotective Assay (MTT)

This protocol assesses the ability of ACTH(6-9) to protect neuronal cells from oxidative stress-induced cell death using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Culture Medium: DMEM/F12 (1:1), 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin

-

Oxidative stress inducer: Hydrogen peroxide (H₂O₂)

-

ACTH(6-9) analogues

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well tissue culture plates

-

Microplate reader (570 nm)

Methodology:

-

Cell Plating:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 15,000-25,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare solutions of ACTH(6-9) analogues at various concentrations in culture medium.

-

Prepare a solution of H₂O₂ in culture medium at a pre-determined toxic concentration (e.g., EC50, ~475 µM for SH-SY5Y).

-

Aspirate the medium from the cells and replace it with 100 µL of the treatment solutions:

-

Control wells: Fresh medium only.

-

Toxin-only wells: Medium with H₂O₂.

-

Test wells: Medium containing both H₂O₂ and the ACTH(6-9) analogue at various concentrations.

-

Peptide-only wells: Medium with the ACTH(6-9) analogue only (to check for direct effects on viability).

-

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.

-

Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control wells:

-

% Viability = (Absorbance of Test Well / Absorbance of Control Well) * 100

-

-

Plot % Viability against the concentration of the ACTH(6-9) analogue to determine the protective effect.

-

References

- 1. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for ACTH (6-9) in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Adrenocorticotropic Hormone fragment (6-9), henceforth referred to as ACTH (6-9), in various in vitro experimental settings. The following sections detail the necessary materials, step-by-step procedures for solution preparation, and a sample protocol for a cell-based assay.

Introduction

ACTH (6-9) is a tetrapeptide fragment of the Adrenocorticotropic Hormone. Like other melanocortins, it is being investigated for a range of biological activities, including neuroprotective and cytoprotective effects. A modified version, ACTH(6-9)PGP, has been shown to protect neuronal cells from oxidative stress-induced cytotoxicity by modulating signaling pathways related to cell proliferation and survival.[1][2][3] Proper preparation of ACTH (6-9) solutions is critical for obtaining reliable and reproducible results in in vitro studies.

Materials and Reagents

-

Lyophilized ACTH (6-9) peptide

-

Sterile, deionized, or Milli-Q water

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution